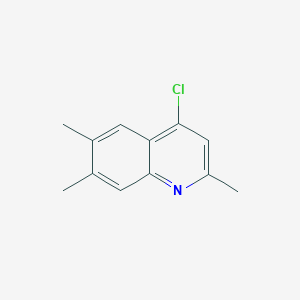

4-Chloro-2,6,7-trimethylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Organic Synthesis and Medicinal Chemistry

The quinoline nucleus, a nitrogen-containing heterocyclic aromatic compound, is a cornerstone in the development of new chemical entities. nih.govijresm.com Its presence in numerous natural products, most notably the cinchona alkaloids like quinine, has long signaled its biological importance. ijpsjournal.comrsc.org In medicinal chemistry, quinoline derivatives have been instrumental in the creation of a wide spectrum of therapeutic agents, including antimalarial, anticancer, antimicrobial, and anti-inflammatory drugs. nih.govijpsjournal.comrsc.org The structural rigidity and the presence of a nitrogen atom, which can act as a hydrogen bond acceptor, make the quinoline scaffold an ideal building block for designing molecules that can interact with biological targets. nih.gov

The versatility of the quinoline ring system also makes it a valuable precursor in organic synthesis. researchgate.net Its aromatic nature allows for various electrophilic and nucleophilic substitution reactions, enabling chemists to introduce a wide range of functional groups at different positions. nih.govnih.gov This functionalization is key to tuning the electronic and steric properties of the resulting molecules, thereby optimizing their reactivity and potential applications. rsc.org The development of efficient synthetic methodologies for creating polysubstituted quinolines is an active area of research, as it directly impacts the ability to generate novel compounds for drug discovery and materials science. researchgate.net

Overview of Substituted Quinoline Derivatives and Their Research Relevance

The strategic placement of various substituents on the quinoline core can dramatically influence the biological activity and physical properties of the resulting derivatives. nih.govscientific.net This has led to extensive research into the synthesis and evaluation of a multitude of substituted quinolines. ijresm.comscientific.net For instance, the introduction of amino groups, particularly at the 4-position, has been a key strategy in the development of antimalarial drugs like chloroquine (B1663885). rsc.orgnih.gov Halogenated quinolines, such as 4,7-dichloroquinoline, serve as crucial intermediates in the synthesis of these and other bioactive compounds. durham.ac.ukmdpi.com

The research relevance of substituted quinolines extends beyond medicine. They have found applications in various fields, including agriculture, polymer science, and as dyes. nih.gov Furthermore, their unique photophysical properties have led to their use as fluorescent probes for live-cell imaging and as scaffolds for advanced functional materials. nih.gov The ability to fine-tune the properties of quinoline derivatives through substitution makes them a highly attractive and continuously explored class of compounds in chemical research. nih.govrsc.org

Specific Context of 4-Chloro-2,6,7-trimethylquinoline within Heterocyclic Chemistry

Within the vast family of quinoline derivatives, this compound represents a specific and interesting case. As a halogenated compound, the chlorine atom at the 4-position is a key reactive site, susceptible to nucleophilic substitution. This makes it a valuable intermediate for the synthesis of a variety of 4-substituted quinoline derivatives. The presence of three methyl groups at positions 2, 6, and 7 further modifies the electronic and steric environment of the molecule, influencing its reactivity and the properties of its downstream products.

The study of such polysubstituted quinolines is a significant aspect of heterocyclic chemistry. The interplay of the activating and directing effects of the various substituents provides a rich area for investigation. Understanding the reactivity of compounds like this compound contributes to the broader knowledge of structure-activity relationships and reaction mechanisms within this important class of heterocycles.

Rationale for Advanced Academic Investigation into this compound

The rationale for a focused investigation into this compound stems from its potential as a building block for novel, biologically active molecules. The combination of a reactive chloro group and the specific substitution pattern of the methyl groups offers a unique platform for synthetic exploration. Research into its synthesis and reactivity can lead to the discovery of new compounds with potential therapeutic applications.

Furthermore, detailed studies of its chemical properties and reactions provide valuable data for computational and theoretical models in chemistry. By understanding the precise effects of the trimethyl substitution on the reactivity of the 4-chloro position, chemists can better predict the outcomes of similar reactions on other polysubstituted quinolines. This contributes to the fundamental understanding of heterocyclic chemistry and aids in the rational design of new synthetic targets.

Below is a table summarizing the key properties of this compound and related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C₁₂H₁₂ClN | 205.68 | Chloro group at position 4, methyl groups at positions 2, 6, and 7. |

| 4-Chloro-2-methylquinoline | C₁₀H₈ClN | 177.63 | Chloro group at position 4, methyl group at position 2. nih.gov |

| 7-Chloro-2-methylquinoline | C₁₀H₈ClN | 177.63 | Chloro group at position 7, methyl group at position 2. bldpharm.com |

| 4-Chloro-6,7-dimethoxyquinoline (B44214) | C₁₁H₁₀ClNO₂ | 223.65 | Chloro group at position 4, methoxy (B1213986) groups at positions 6 and 7. nih.gov |

| 4-Chloro-2,5,7-trimethylquinoline | C₁₂H₁₂ClN | 205.68 | Chloro group at position 4, methyl groups at positions 2, 5, and 7. sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12ClN |

|---|---|

Molecular Weight |

205.68 g/mol |

IUPAC Name |

4-chloro-2,6,7-trimethylquinoline |

InChI |

InChI=1S/C12H12ClN/c1-7-4-10-11(13)6-9(3)14-12(10)5-8(7)2/h4-6H,1-3H3 |

InChI Key |

ICCLCOPVFLPOOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C=C1C)C)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 4 Chloro 2,6,7 Trimethylquinoline

Electrophilic Aromatic Substitution Reactions of Substituted Quinolines

The quinoline (B57606) ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. gcwgandhinagar.com This deactivation is more pronounced in the pyridine (B92270) ring, making the benzene ring the preferred site for electrophilic attack. gcwgandhinagar.comquimicaorganica.org In the case of 4-chloro-2,6,7-trimethylquinoline, the directing effects of the substituents play a crucial role.

The methyl groups at positions 2, 6, and 7 are electron-donating and activate the rings towards electrophilic attack. Conversely, the chlorine atom at the 4-position is deactivating. Electrophilic substitution on the quinoline ring typically occurs at positions 5 and 8, as these positions are most activated by the fused benzene ring and lead to more stable carbocation intermediates. quimicaorganica.orgreddit.com

For 2,6,7-trimethylquinoline, the presence of methyl groups at the 6 and 7 positions would further activate the benzene ring. Nitration of 2,4,6-trimethylquinoline (B1265806), for instance, is directed to the 7-position due to the directing effects of the methyl groups. Therefore, in this compound, electrophilic attack is most likely to occur at the 5 or 8-positions, with the precise outcome depending on the specific electrophile and reaction conditions.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Quinolines

| Reactant | Reagent | Product(s) | Reference |

| Quinoline | Conc. HNO₃ / Conc. H₂SO₄ | 5-Nitroquinoline and 8-Nitroquinoline | vedantu.com |

| Quinoline | Br₂ / Ag₂SO₄ | 5-Bromoquinoline and 8-Bromoquinoline | vedantu.com |

| 2,4,6-Trimethylquinoline | HNO₃ / H₂SO₄ | 7-Nitro-2,4,6-trimethylquinoline |

Nucleophilic Displacement Reactions at the C-4 Chlorine Position

The chlorine atom at the C-4 position of the quinoline ring is susceptible to nucleophilic displacement. This reactivity is enhanced by the electron-withdrawing nature of the quinoline nitrogen. The 4-position is particularly activated towards nucleophilic attack. researchgate.netacs.org

A variety of nucleophiles can displace the chloro group in 4-chloroquinolines. These reactions are synthetically useful for introducing a range of functional groups at this position. For example, reactions with amines, such as (N,N-diethyl)-1,4-diaminopentane, are used to synthesize antimalarial drug analogues. ucsf.edu Other nucleophiles like thiols, azides, and alkoxides can also be employed. mdpi.comresearchgate.netarkat-usa.org

The reaction of 4-chloroquinolines with 1,2,4-triazole (B32235) has been studied under various conditions, demonstrating the influence of acid and base catalysis on the displacement reaction. researchgate.net In the case of this compound, the electron-donating methyl groups might slightly decrease the reactivity of the C-4 position towards nucleophiles compared to an unsubstituted 4-chloroquinoline (B167314). However, the inherent activation of this position in the quinoline ring ensures that nucleophilic substitution remains a key reaction pathway. nih.gov

Table 2: Examples of Nucleophilic Displacement of 4-Chloroquinolines

| 4-Chloroquinoline Derivative | Nucleophile | Product | Reference |

| 4,7-Dichloroquinoline | Ethane-1,2-diamine | N,N'-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine | nih.gov |

| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | 8-Methyl-4-sulfanylquinolin-2(1H)-one | mdpi.com |

| 4-Chloroquinoline | 1,2,4-Triazole | 4-(1H-1,2,4-triazol-1-yl)quinoline | researchgate.net |

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Sodium azide | 4-Azido-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | researchgate.netarkat-usa.org |

Oxidation and Reduction Pathways of the Quinoline Ring System

The quinoline ring system can undergo both oxidation and reduction, with the outcome depending on the reaction conditions and the nature of the substituents. pharmaguideline.com

Oxidation: The quinoline ring is relatively resistant to oxidation. pharmaguideline.com However, under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄), the benzene ring can be cleaved to yield a pyridine-2,3-dicarboxylic acid (quinolinic acid). vedantu.comwikipedia.org The presence of electron-donating methyl groups on the benzene ring of this compound would likely make it more susceptible to oxidative cleavage.

Reduction: The quinoline ring can be selectively reduced in either the pyridine or the benzene portion. iust.ac.ir Catalytic hydrogenation, often using catalysts like palladium on carbon (Pd/C), typically reduces the pyridine ring to afford a 1,2,3,4-tetrahydroquinoline. pharmaguideline.com For instance, the reduction of 2,4,6-trimethylquinoline can lead to 2,4,6-trimethyl-1,2,3,4-tetrahydroquinoline. Reduction with tin and hydrochloric acid can lead to the fully saturated decahydroquinoline. vedantu.com In strong acid, the benzene ring can be selectively saturated. iust.ac.ir

Reactivity of Methyl Substituents (e.g., functionalization)

The methyl groups on the quinoline ring, particularly the one at the 2-position, exhibit their own characteristic reactivity. The C-2 methyl group is activated by the adjacent nitrogen atom and can undergo a variety of functionalization reactions. nih.govacs.org

These reactions often proceed through radical or carbanionic intermediates. For example, metal-free C(sp³)–H bond functionalization of 2-methylquinolines with 2-styrylanilines has been developed to synthesize more complex quinoline derivatives. nih.govacs.orgacs.org The methyl groups at the 6 and 7 positions are less activated than the 2-methyl group but can still participate in certain reactions, such as oxidation under harsh conditions. The functionalization of 8-methylquinolines has also been a subject of study, highlighting the potential for C-H activation at methyl groups on the quinoline scaffold. nih.gov

Reactions with Heterocyclic Compounds and Dimerization Studies

This compound can react with various heterocyclic compounds, primarily through nucleophilic displacement of the C-4 chlorine. For instance, reactions with nitrogen-containing heterocycles like 1,2,4-triazole can lead to the formation of new C-N bonds and the synthesis of novel heterocyclic systems. researchgate.net

Formation of Advanced Molecular Architectures Incorporating the Quinoline Moiety

The versatile reactivity of this compound makes it a valuable building block for the synthesis of more complex molecular architectures. The ability to undergo nucleophilic substitution at the C-4 position and functionalization of the methyl groups allows for the attachment of various other molecular fragments. nih.gov

For example, the reaction with bifunctional nucleophiles could lead to the formation of fused heterocyclic systems. The quinoline core is a key component in many biologically active compounds and functional materials. researchgate.net The tailored substitution pattern of this compound offers opportunities to fine-tune the properties of these larger molecules for applications in medicinal chemistry and materials science.

Spectroscopic and Structural Characterization of 4 Chloro 2,6,7 Trimethylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H NMR, ¹³C NMR, and advanced 2D NMR spectra allows for the precise assignment of each proton and carbon atom in the structure of 4-Chloro-2,6,7-trimethylquinoline.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the quinoline (B57606) core and the protons of the three methyl groups.

The key expected signals are:

Aromatic Protons: Two singlets are anticipated for the protons at the C5 and C8 positions of the benzene (B151609) ring portion of the quinoline system. Another singlet is expected for the proton at the C3 position. The exact chemical shifts (δ) are influenced by the electron-donating methyl groups and the electron-withdrawing chloro group.

Methyl Protons: Three distinct singlets are expected for the three methyl groups. The methyl group at C2 (quinaldine position) will likely appear at a slightly different chemical shift compared to the methyl groups at C6 and C7 on the benzene ring portion. Based on data for analogous compounds like 2,6-dimethylquinoline (B146794) and 2,7-dimethylquinoline, these methyl signals typically appear in the range of δ 2.3-2.7 ppm. rsc.org

Expected ¹H NMR Data for this compound (Based on analysis of similar substituted quinolines)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~7.2 - 7.4 | Singlet (s) |

| H-5 | ~7.8 - 8.0 | Singlet (s) |

| H-8 | ~7.7 - 7.9 | Singlet (s) |

| 2-CH₃ | ~2.7 | Singlet (s) |

| 6-CH₃ | ~2.5 | Singlet (s) |

| 7-CH₃ | ~2.4 | Singlet (s) |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, 12 distinct signals are expected, corresponding to the 9 carbons of the quinoline ring and the 3 methyl carbons.

The expected chemical shifts are:

Quaternary Carbons: Signals for the non-protonated carbons (C2, C4, C4a, C6, C7, C8a) can be identified. The carbon bearing the chlorine atom (C4) is expected to have a chemical shift around 143 ppm, while the C2 carbon, attached to a nitrogen and a methyl group, would appear significantly downfield (around 158-160 ppm). rsc.org

CH Carbons: The protonated aromatic carbons (C3, C5, C8) will show signals in the aromatic region (typically δ 120-135 ppm).

Methyl Carbons: The three methyl carbons will appear in the upfield region of the spectrum (typically δ 18-25 ppm). rsc.org

Expected ¹³C NMR Data for this compound (Based on analysis of similar substituted quinolines)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C2 | ~159.0 |

| C3 | ~122.0 |

| C4 | ~143.0 |

| C4a | ~148.0 |

| C5 | ~127.0 |

| C6 | ~138.0 |

| C7 | ~137.0 |

| C8 | ~125.0 |

| C8a | ~147.0 |

| 2-CH₃ | ~25.0 |

| 6-CH₃ | ~21.0 |

| 7-CH₃ | ~20.0 |

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For this molecule, COSY would primarily be used to confirm the absence of coupling for the singlet aromatic and methyl protons, reinforcing their isolated nature on the ring. youtube.commagritek.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to (¹J C-H coupling). libretexts.org It would be used to unambiguously link each proton signal to its corresponding carbon atom. For example, the proton signal at ~7.2 ppm would show a correlation to the carbon signal at ~122 ppm, assigning them to H-3 and C-3, respectively.

Correlations from the 2-CH₃ protons to C2 and C3.

Correlations from the H-3 proton to C2, C4, and C4a.

Correlations from the 6-CH₃ protons to C5, C6, and C7.

Correlations from the H-5 proton to C4, C6, C7, and C8a.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₁₂H₁₂ClN, which corresponds to a monoisotopic mass of approximately 205.066 g/mol .

ESI is a soft ionization technique that is particularly useful for polar, high-molecular-weight compounds, but it is also widely used for smaller molecules like quinoline derivatives. nih.govresearchgate.net In positive ion mode, ESI-MS analysis of this compound would be expected to show a prominent signal for the protonated molecule, [M+H]⁺. rsc.orgnih.gov The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a second peak ([M+2+H]⁺) approximately one-third the intensity of the main peak, separated by two mass units.

Expected ESI-MS Data

| Ion | Expected m/z | Notes |

| [M+H]⁺ | ~206.073 | For the ³⁵Cl isotope |

| [M+2+H]⁺ | ~208.070 | For the ³⁷Cl isotope, with ~32% relative abundance |

Fast Atom Bombardment (FAB) is another soft ionization technique that has been successfully used for the characterization of quinoline derivatives. Similar to ESI, FAB-MS typically generates a strong signal for the protonated molecule [M+H]⁺, allowing for the straightforward determination of the molecular weight. The resulting mass spectrum would be expected to be very similar to that obtained by ESI-MS, showing the characteristic isotopic cluster for a chlorine-containing compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS would provide the experimental mass, which can be compared to the calculated theoretical mass to confirm its elemental composition.

In similar studies of chloro-substituted quinolines, HRMS is routinely used to confirm the successful synthesis of the target compounds. For instance, the characterization of compounds like 4-chloro-2-(2-methoxyphenyl)quinoline and 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate relied on HRMS to verify their molecular formulas. sigmaaldrich.comsigmaaldrich.com

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₂H₁₂ClN |

| Theoretical Monoisotopic Mass (M) | 205.0658 u |

| Expected [M+H]⁺ Ion | 206.0731 u |

Vibrational Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the stretching and bending vibrations of different bonds.

For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands for the quinoline core, the C-Cl bond, and the methyl groups. Based on studies of similar substituted quinolines, the following assignments can be anticipated mdpi.comresearchgate.netijcce.ac.ir:

C-H stretching vibrations of the aromatic and methyl groups are expected in the 2900-3100 cm⁻¹ region.

C=C and C=N stretching vibrations of the quinoline ring system would likely appear in the 1500-1650 cm⁻¹ range.

Methyl group bending vibrations are anticipated around 1370-1470 cm⁻¹.

Table 2: Expected FT-IR Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretching |

| 3000 - 2900 | Methyl C-H stretching |

| 1650 - 1500 | C=C and C=N ring stretching |

| 1470 - 1370 | Methyl C-H bending |

| 800 - 600 | C-Cl stretching |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would provide additional structural information.

In studies of related molecules like 4-chloro-2-methylaniline, both FT-IR and FT-Raman spectra are often analyzed in conjunction with Density Functional Theory (DFT) calculations to achieve a complete assignment of vibrational modes. ijcce.ac.ir For this compound, the FT-Raman spectrum would be expected to show strong bands for the aromatic ring vibrations and the C-Cl stretch. The symmetric breathing vibration of the quinoline ring is often a prominent feature in the Raman spectrum.

Table 3: Expected FT-Raman Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretching |

| 1650 - 1550 | C=C and C=N ring stretching |

| 1000 - 1100 | Ring breathing modes |

| 800 - 600 | C-Cl stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of energy promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). The wavelengths of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.

For this compound, the UV-Vis spectrum is expected to show absorptions arising from π → π* and n → π* electronic transitions within the conjugated quinoline ring system. The substitution pattern, including the chloro and methyl groups, will influence the energies of these transitions and thus the position of the absorption bands. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict and interpret the electronic spectra of quinoline derivatives. mdpi.comnih.gov

Based on data for other quinoline derivatives, multiple absorption bands would be expected in the UV region, typically between 200 and 400 nm. nih.gov The exact λ_max values would depend on the solvent used due to solvatochromic effects.

Table 4: Expected UV-Vis Absorption Data for this compound

| Wavelength Range (nm) | Type of Electronic Transition |

| 220 - 280 | π → π |

| 300 - 350 | π → π and n → π* |

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structures

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a molecule and how these molecules are packed in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-π stacking.

While a crystal structure for this compound has not been reported in the provided search results, analysis of closely related structures like 4-chloro-2,5-dimethylquinoline (B3024344) and 4-chloro-6,7-dimethoxyquinoline (B44214) provides insight into the likely structural features. sigmaaldrich.comorgsyn.org

It is expected that the quinoline ring system of this compound would be essentially planar. The methyl and chloro substituents would lie in or close to this plane. The crystal packing would be influenced by weak intermolecular interactions, such as C-H···N or C-H···Cl hydrogen bonds and π-π stacking between the aromatic rings of adjacent molecules.

Table 5: Anticipated Crystal and Structural Parameters for this compound

| Parameter | Expected Feature |

| Crystal System | Likely monoclinic or orthorhombic |

| Key Intramolecular Features | Planar quinoline ring, specific bond lengths and angles for C-C, C-N, C-Cl |

| Key Intermolecular Interactions | π-π stacking, C-H···N or C-H···Cl hydrogen bonds |

Computational and Theoretical Investigations of 4 Chloro 2,6,7 Trimethylquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational tool for investigating the properties of quinoline (B57606) derivatives due to its balance of accuracy and computational cost. nih.gov These calculations help in predicting molecular structure, vibrational spectra, and electronic behavior. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed method for such studies, often paired with a basis set like 6-311++G(d,p) to provide reliable results for geometry and electronic properties. researchgate.netresearchgate.net

The initial step in a DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For quinoline derivatives, the quinoline ring system is generally found to be nearly planar. researchgate.net

Once the geometry is optimized, electronic properties can be calculated. A critical aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net A smaller energy gap suggests higher reactivity. The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attacks.

Table 1: Illustrative DFT-Calculated Electronic Properties for 4-Chloro-2,6,7-trimethylquinoline

| Parameter | Illustrative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.7 eV | Energy difference, indicating chemical reactivity. |

| Dipole Moment | 2.5 Debye | Measure of the molecule's overall polarity. |

| Ionization Potential | 6.5 eV | The energy required to remove an electron. |

| Electron Affinity | 1.8 eV | The energy released when an electron is added. |

Theoretical vibrational analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra. The calculated frequencies correspond to the normal modes of vibration of the molecule. To improve the agreement between theoretical and experimental spectra, calculated harmonic frequencies are often scaled by an empirical factor.

A detailed assignment of each vibrational mode is achieved through Potential Energy Distribution (PED) analysis. researchgate.net This method quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode, allowing for an unambiguous assignment of the spectral bands. For this compound, characteristic vibrations would include C-H stretching of the methyl and aromatic groups, C=C and C=N stretching within the quinoline ring, C-Cl stretching, and various in-plane and out-of-plane bending modes.

Table 2: Illustrative Predicted Vibrational Frequencies and Assignments for Key Modes

| Wavenumber (cm⁻¹) (Scaled) | Intensity | Assignment (based on PED) |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2980 | Strong | Methyl C-H Asymmetric Stretch |

| ~2940 | Medium | Methyl C-H Symmetric Stretch |

| ~1610 | Strong | Quinoline Ring C=C/C=N Stretch |

| ~1570 | Strong | Quinoline Ring C=C/C=N Stretch |

| ~1450 | Medium | Methyl Asymmetric Bend |

| ~850 | Strong | C-H Out-of-plane Bend |

| ~750 | Medium | C-Cl Stretch |

DFT calculations are also highly effective in predicting spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net The calculated shifts, typically referenced against a standard like Tetramethylsilane (TMS), provide a powerful tool for interpreting experimental NMR spectra and confirming the molecular structure.

Electronic transitions, which are observed in UV-Vis spectroscopy, can be simulated using Time-Dependent DFT (TD-DFT). researchgate.netresearchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The resulting simulated spectrum can be directly compared with the experimental UV-Vis absorption spectrum to understand the electronic structure and chromophoric nature of the molecule. researchgate.net

Table 3: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)

| Atom | Predicted ¹³C Shift (ppm) | Atom Group | Predicted ¹H Shift (ppm) |

| C2 | ~158 | H3 | ~7.3 |

| C4 | ~145 | H5 | ~7.9 |

| C6 | ~138 | H8 | ~7.8 |

| C7 | ~140 | 2-CH₃ | ~2.6 |

| C9 | ~148 | 6-CH₃ | ~2.5 |

| C10 | ~125 | 7-CH₃ | ~2.5 |

Ab Initio Quantum Chemical Calculations (e.g., Hartree-Fock)

Ab initio methods, such as Hartree-Fock (HF) theory, provide a foundational approach to solving the electronic structure of a molecule without empirical parameters. researchgate.net While HF calculations are computationally less intensive than more advanced correlated methods, they neglect electron correlation, which can affect the accuracy of the results. Often, HF is used in conjunction with DFT as a baseline for comparison. researchgate.net For quinoline systems, while DFT generally offers better agreement with experimental data, HF can still provide valuable qualitative insights into the electronic structure and molecular orbitals.

Potential Energy Surface Analysis and Reaction Mechanism Predictions

Potential Energy Surface (PES) analysis is a computational technique used to map the energy of a molecular system as a function of its geometry. By exploring the PES, researchers can identify stable isomers, transition states, and reaction pathways. mdpi.com For this compound, a PES study could predict the mechanisms of nucleophilic substitution at the C4 position, a common reaction for 4-chloroquinolines. mdpi.com Such studies can calculate the activation barriers for different reaction pathways, providing insight into reaction kinetics and regioselectivity. This approach is crucial for designing synthetic routes and understanding the reactivity of the molecule under various conditions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies (theoretical framework)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity. dergipark.org.tr The theoretical framework involves calculating a set of molecular descriptors for each compound in a dataset. nih.gov These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

A statistical model is then developed to create a mathematical equation that relates these descriptors to the observed activity (e.g., anti-malarial, anti-cancer). researchgate.nettandfonline.com Although no specific QSAR model for this compound is published, it could be included in a QSAR study of quinoline derivatives to predict its potential efficacy. nih.gov The descriptors calculated through methods like DFT would be used to fit the molecule into the established model, allowing for a prediction of its biological activity before undertaking expensive and time-consuming synthesis and testing. nih.gov

Thermodynamic Property Calculations at Various Conditions

The thermodynamic properties of quinoline derivatives can be rigorously investigated using computational methods, primarily Density Functional Theory (DFT). These calculations are crucial for understanding the stability, reactivity, and behavior of the compound under different temperature and pressure conditions.

DFT methods, such as B3LYP with various basis sets (e.g., 6-31+G(d,p) or 6-311++G(d,p)), are commonly employed to optimize the molecular geometry and calculate key thermodynamic parameters. nih.govrsc.org For a molecule like this compound, these calculations would typically be performed in the gas phase to obtain fundamental properties. The resulting data can predict the compound's stability and potential for various chemical transformations. nih.gov

Studies on similar quinoline structures have demonstrated the utility of DFT in determining parameters such as zero-point vibrational energy (ZPVE), thermal energy, specific heat capacity, and entropy. scirp.org For instance, a theoretical study on quinoline itself provided values for these parameters at standard conditions (298.15 K), showcasing the depth of information that can be obtained. scirp.org Similar calculations for 2-chloroquinoline (B121035) have been used to determine its thermochemical characteristics, including evaporation enthalpy, which is vital for understanding phase transitions. longdom.org

Below is a representative table of thermodynamic parameters that could be calculated for this compound using DFT, based on typical values reported for other quinoline derivatives. scirp.orgresearchgate.net

Table 1: Calculated Thermodynamic Parameters for a Representative Quinoline Derivative

| Parameter | Value | Unit |

|---|---|---|

| Zero-point vibrational energy (ZPVE) | Value | kcal/mol |

| Thermal Energy (E) | Value | kcal/mol |

| Specific Heat Capacity (Cv) | Value | cal/mol·K |

| Entropy (S) | Value | cal/mol·K |

Note: The values in this table are placeholders and would need to be calculated specifically for this compound using appropriate computational methods.

These theoretical thermodynamic values are instrumental in predicting the compound's behavior in various environments and are essential for designing synthetic routes and predicting reaction outcomes.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques to predict and analyze the interaction of a ligand, such as this compound, with a biological target, typically a protein. These methods are fundamental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.

Molecular docking studies on various quinoline derivatives have revealed their potential to interact with a wide range of biological targets. For example, chloro- and bromo-substituted quinoline compounds have shown potent activity against HIV reverse transcriptase in docking studies. nih.gov In these simulations, the quinoline derivatives are placed into the binding site of the target protein, and their binding affinity is calculated, often expressed as a docking score in kcal/mol. nih.gov

Following docking, molecular dynamics simulations can be performed to assess the stability of the ligand-protein complex over time. mdpi.comnih.gov These simulations provide insights into the dynamic behavior of the complex, including the flexibility of the protein and the ligand, and the persistence of key interactions, such as hydrogen bonds and hydrophobic interactions. mdpi.com

For this compound, it can be hypothesized that the quinoline core would serve as a scaffold for interaction, while the chloro and trimethyl substituents would influence its binding specificity and affinity. For instance, studies on other quinoline derivatives have shown that substituents can form crucial interactions with amino acid residues in the target's active site. rsc.org

The table below summarizes findings from molecular docking studies on various quinoline analogs, illustrating the types of targets and interactions that could be relevant for this compound.

Table 2: Representative Molecular Docking and Dynamics Simulation Data for Quinoline Analogs

| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Pyrimidine (B1678525) containing quinoline derivative | HIV Reverse Transcriptase | -10.67 | LYS 101, TYR 188, PHE 227, TRP 229 | nih.gov |

| Quinoline-3-carboxamide derivative | Ataxia Telangiectasia Mutated (ATM) Kinase | Not specified | Hinge region of the kinase | mdpi.com |

| 3,4-dihydroxyl-quinoline-8-carboxylic acid methane (B114726) ester | Acetylcholinesterase | Not specified | Not specified | nih.gov |

| Pyrano[3,2-c]quinoline analog | Topoisomerase IIβ | -8.27 | dG13, Asn520, Glu522, Arg503, Gly504, Lys505, Ile506 | scirp.org |

| Quinoline-sulfonamide derivative | Monoamine Oxidase-A (MAO-A) | -10.40 | TYR444, TYR69 | rsc.org |

Note: This table presents data for analogous compounds to illustrate the potential interactions of this compound.

These computational approaches are invaluable for predicting the biological potential of novel compounds like this compound and guiding further experimental validation.

Advanced Research Applications of 4 Chloro 2,6,7 Trimethylquinoline and Its Analogues

Role as Key Intermediates and Building Blocks in Complex Organic Synthesis

4-Chloro-2,6,7-trimethylquinoline and its analogues are valuable precursors in the synthesis of more complex molecular architectures. The chloro-substituent at the 4-position of the quinoline (B57606) ring is a key reactive site, enabling nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, significantly expanding the chemical diversity of accessible quinoline derivatives. researchgate.netmdpi.com

For instance, the reaction of 4-chloroquinolines with amines can yield 4-aminoquinoline (B48711) derivatives, a class of compounds with noted biological activities. nih.gov Similarly, reactions with thiols can produce 4-thioquinoline compounds. mdpi.com The versatility of these 4-substituted quinolines makes them crucial building blocks for constructing larger, more intricate molecules with potential applications in pharmaceuticals and materials science.

A notable example is the use of 4-chloro-6,7-dimethoxyquinoline (B44214) as a key intermediate in the synthesis of kinase inhibitors. google.comnih.govresearchgate.net This analogue undergoes nucleophilic substitution to introduce side chains that are critical for the biological activity of the final drug molecules. google.com The synthesis often involves the initial preparation of a 4-hydroxyquinoline (B1666331) derivative, which is then chlorinated to produce the reactive 4-chloroquinoline (B167314) intermediate. google.comresearchgate.net

The following table summarizes the role of selected 4-chloroquinoline analogues as intermediates in organic synthesis:

| Intermediate Compound | Subsequent Reaction Type | Product Class | Reference |

| 4-Chloro-2,6-dimethylquinoline (B3031691) | Reaction with 2-amino-4,6-diarylpyrimidines | Pyrimidine-quinoline hybrids | researchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-one | Nucleophilic substitution with thiourea, hydrazine, etc. | 4-Substituted quinolin-2-ones | mdpi.com |

| 4,7-Dichloroquinoline | Reaction with amines | 4-Amino-7-chloroquinolines | nih.gov |

| 4-Chloro-6,7-dimethoxyquinoline | Nucleophilic substitution | Kinase inhibitors | google.comresearchgate.net |

| 2,4-Dichloroquinolines | Reaction with ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | 2-Chloroquinoline (B121035) based polyhydroquinolines | nih.gov |

Integration in Functional Materials and Supramolecular Chemistry

The unique electronic and structural properties of the quinoline ring system make its derivatives, including this compound, attractive candidates for the development of functional materials.

While direct research on this compound in ionic liquids is not extensively documented, the broader class of quinoline derivatives has been explored for applications in electrochemical systems. The nitrogen atom in the quinoline ring can be quaternized to form quinolinium salts, which are a type of ionic liquid. These materials are investigated for their potential use as electrolytes in batteries and other electrochemical devices. The substitution pattern on the quinoline ring, including the presence of chloro and methyl groups, can influence the physical and electrochemical properties of the resulting ionic liquids, such as their melting point, viscosity, and electrochemical stability window. The field of asymmetric organic electrochemistry also utilizes chiral mediators, which can include complex organic structures, to facilitate electron transfer and induce chirality in electrochemical reactions. beilstein-journals.org

Quinoline derivatives are known for their luminescent properties and have been investigated as components of organic light-emitting diodes (OLEDs). The extended π-conjugated system of the quinoline ring can be tailored through chemical modification to tune the emission color and efficiency of the resulting materials. While specific data on this compound in OLEDs is limited, related quinoline structures are used as precursors for luminescent materials. The introduction of different substituents allows for the fine-tuning of the electronic properties, which is crucial for achieving desired performance in OLED devices.

Development of Advanced Catalysts and Ligands Incorporating Quinoline Scaffolds

The quinoline framework is a versatile scaffold for the design of ligands for metal-based catalysts. The nitrogen atom of the quinoline ring can coordinate to a metal center, and the substituents on the ring can be modified to influence the steric and electronic environment around the metal. This allows for the development of catalysts with high activity and selectivity for a variety of organic transformations.

Quinoline-based ligands have been successfully employed in various catalytic systems. For example, copper(II) complexes with quinoline-based ligands have demonstrated high efficiency in photoredox catalysis for atom transfer radical addition (ATRA) reactions. rsc.org These catalysts can be generated in situ from common copper(II) halides and the corresponding quinoline ligand. rsc.org

Furthermore, palladium(II) catalysts bearing quinoline-based ligands have been developed for C-H bond functionalization reactions, such as the chlorination of carboxylic acids. researchgate.net Nickel complexes supported by quinoline-based ligands have also been synthesized and utilized in cross-coupling reactions. nih.gov The specific substitution pattern on the quinoline ring, including the presence of chloro and methyl groups as in this compound, can be strategically used to modulate the properties of the resulting metal complex and its catalytic performance.

The following table provides examples of catalytic applications involving quinoline-based ligands:

| Catalyst/Ligand System | Catalytic Reaction | Reference |

| Copper(II) complexes with quinoline-based ligands | Photoredox atom transfer radical addition (ATRA) | rsc.org |

| Palladium(II) with quinoline-based ligands | β-C(sp3)−H chlorination of free carboxylic acids | researchgate.net |

| Nickel complexes with quinoline-based ligands | Cross-coupling of arylzinc reagents and aryl chlorides | nih.gov |

| Copper complexes with quinoline derivatives | Catecholase activity (oxidation of catechol to o-quinone) | mdpi.com |

Mechanistic Insights into Biological Activities of 4 Chloro 2,6,7 Trimethylquinoline Analogues Excluding Clinical Data

Studies on Antimicrobial Mechanisms of Action

Quinoline (B57606) derivatives have long been recognized for their antimicrobial properties. rsc.orgresearchgate.net Modifications to the quinoline nucleus, particularly at positions C-2, C-4, and C-6, have been shown to influence their antifungal activity. nih.gov The introduction of different substituents can significantly alter the physicochemical properties of these compounds, such as lipophilicity and hydrogen bonding capacity, which in turn affects their interactions with microbial targets. researchgate.net

Quinoline derivatives exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com The antibacterial efficacy of these compounds is often attributed to their ability to interfere with essential bacterial processes. One of the key mechanisms of action for some quinoline-containing drugs is the inhibition of bacterial DNA topoisomerases, enzymes crucial for DNA replication and repair. nih.gov

Research has shown that the structural features of quinoline derivatives are critical for their antibacterial potency. For instance, the presence of a carboxylic acid moiety has been found to be important for the antibacterial activity of some quinoline derivatives. biointerfaceresearch.com Furthermore, introducing a primary or secondary amino group can enhance the antibacterial spectrum and potency, likely due to the formation of a cationic configuration that may help in overcoming bacterial resistance mechanisms. nih.gov

Specific quinoline derivatives have demonstrated significant activity against multidrug-resistant strains. For example, certain quinoline-2-one derivatives have shown potent antibacterial action against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism for these compounds includes the inhibition of dihydrofolate reductase and the disruption of biofilm formation. nih.gov Another study highlighted a quinoline-based hydroxyimidazolium hybrid that exhibited a significant antibacterial effect against S. aureus and Mycobacterium tuberculosis. nih.gov The proposed mechanism for some quinoline hybrids involves binding to heme. nih.gov

| Compound Type | Bacterial Strain(s) | Observed Activity/Mechanism | Reference |

|---|---|---|---|

| Quinolone-3-carbonitrile derivatives | Various strains | Moderate to good antibacterial activity with MICs ranging from 3.13 to 100 μM. | biointerfaceresearch.com |

| Quinolone derivatives | E. coli and S. aureus | Significant activity, with one compound showing an MIC of 3.125 µg/ml. | biointerfaceresearch.com |

| Quinoline-2-one derivatives | MRSA, MRSE, VRE | Significant activity, with one compound having MICs of 0.75 μg/mL against MRSA and VRE. Inhibits dihydrofolate reductase and biofilm formation. | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid (7b) | S. aureus and M. tuberculosis H37Rv | Potent activity with MICs of 5 µM and 24 µM, respectively. Proposed mechanism involves heme binding. | nih.gov |

Quinoline derivatives have also demonstrated significant potential as antifungal agents. researchgate.netaip.org The structural similarities between some quinoline-based compounds and existing antifungal drugs like terbinafine (B446) suggest a basis for their mechanism of action. bohrium.com The antifungal activity of quinolines is influenced by factors such as lipophilicity, which can vary depending on the molecular size and substituents. bohrium.com

The proposed molecular targets for the antifungal action of quinoline derivatives are diverse. One of the key mechanisms is the disruption of the fungal cell membrane by binding to ergosterol (B1671047). scielo.br This interaction is a common mode of action for many antifungal drugs. Additionally, some quinoline derivatives are thought to inhibit enzymes involved in cell wall synthesis, such as 1,3-β-glucan synthase. scielo.br

Specific structural modifications have been shown to enhance antifungal efficacy. For example, a study on quinoline thioether derivatives found that a compound with an allylthio group at the C-4 position and a fluorine at the C-8 position exhibited significant activity against Sclerotinia sclerotiorum and Physalospora piricola. scilit.com Molecular docking studies suggested that this compound interacts with dihydroorotate (B8406146) dehydrogenase, a key enzyme in pyrimidine (B1678525) biosynthesis. scilit.com Another study on 7-chloro-4-arylhydrazonequinolines found that several compounds exhibited antifungal activity against various Candida and Rhodotorula species, comparable to the standard drug fluconazole. researchgate.net

Research on 2-substituted-4-amino-6-halogenquinolines revealed that modifications at the C-2, C-4, and C-6 positions of the quinoline nucleus led to compounds with selective antifungal action against yeasts or filamentous fungi. nih.gov For instance, a compound with a phenyl substituent at the C-4 position was particularly effective against dermatophytes. nih.gov

| Compound Type | Fungal Species | Proposed Molecular Target/Mechanism | Reference |

|---|---|---|---|

| Quinoline thioether derivative (3l) | Sclerotinia sclerotiorum, Physalospora piricola | Inhibition of dihydroorotate dehydrogenase. | scilit.com |

| 7-Chloro-4-arylhydrazonequinolines | Candida spp., Rhodotorula spp. | Comparable activity to fluconazole. | researchgate.net |

| 2-substituted-4-amino-6-halogenquinolines | Yeasts and dermatophytes | Selective action based on substitution pattern. Phenyl group at C-4 enhances anti-dermatophyte activity. | nih.gov |

| General quinoline derivatives | Various fungi | Binding to ergosterol in the fungal plasma membrane. | scielo.br |

Investigation of Anticancer Activity Mechanisms in Research Models

The quinoline motif is a key component of several clinically used anticancer drugs, and its derivatives are actively being investigated for their potential as novel cancer therapeutics. nih.gov These compounds can exert their anticancer effects through various mechanisms, including targeting DNA, inhibiting enzymes, and modulating cellular signaling pathways. researchgate.netnih.gov

Quinoline derivatives have been shown to interact with a variety of biological targets that are crucial for cancer cell survival and proliferation. One important class of targets is protein kinases, which are often dysregulated in cancer. For example, certain quinoline derivatives have been developed as inhibitors of receptor tyrosine kinases like c-Met, VEGFR-2, and EGFR. nih.govrsc.orgresearchgate.net Molecular docking studies have revealed that the quinoline ring can form key interactions, such as π-π stacking and hydrogen bonds, with amino acid residues in the active sites of these kinases. nih.gov

Another significant target for quinoline-based compounds is the enzyme topoisomerase I, which is involved in DNA replication and repair. nih.gov Inhibition of this enzyme leads to DNA damage and ultimately cell death. Some brominated quinoline derivatives have demonstrated the ability to inhibit human topoisomerase I. nih.gov Additionally, quinoline derivatives have been investigated as inhibitors of other enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which may have implications for neuroprotective effects. mdpi.com

Furthermore, some quinoline-based molecules have been designed as inhibitors of mitochondrial RNA polymerase (POLRMT), an enzyme that is upregulated in certain cancers like prostate cancer. acs.org

| Quinoline Derivative Type | Biological Target | Mode of Interaction/Effect | Reference |

|---|---|---|---|

| Cabozantinib/Foretinib-like derivatives | c-Met | π-π stacking with Tyr1159 and hydrogen bond with Met1160. | nih.gov |

| Brominated methoxyquinolines | Topoisomerase I | Inhibition of DNA relaxation. | nih.gov |

| Quinoline amide derivatives | VEGFR-2 kinase | Potent inhibitory activity. | researchgate.net |

| Quinoline derivatives | AChE and MAO-B | Inhibition of enzyme activity. | mdpi.com |

| Quinoline-based POLRMT inhibitors | POLRMT | Inhibition of mitochondrial gene expression. | acs.org |

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its deregulation is a common feature in many cancers. nih.govnih.gov Consequently, this pathway is a major target for the development of new anticancer drugs. Several studies have demonstrated that quinoline derivatives can effectively inhibit this pathway.

For instance, quinoline-chalcone hybrids have been shown to inhibit the phosphorylation of PI3K, Akt, and mTOR in cancer cells. jst.go.jp Molecular docking studies suggest that these compounds can bind to the active site of PI3K isoforms. jst.go.jpresearchgate.net Similarly, a novel quinoline-based compound, PQQ, was identified as a potent mTOR inhibitor that disrupts the entire PI3K-Akt-mTOR-p70S6K cascade. nih.gov

Other research has focused on developing dual PI3K/mTOR inhibitors based on the quinoline scaffold. researchgate.net These compounds have shown remarkable inhibitory activity against PI3Kα and can also inhibit mTOR. The rationale behind developing dual inhibitors is to overcome the negative feedback loops that can arise when only mTOR is inhibited. researchgate.net Furthermore, some 7-chloroquinoline (B30040) derivatives have shown a high affinity for PI3K/mTOR targets in molecular docking studies. nih.gov

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Quinoline derivatives have been shown to be potent inducers of apoptosis in various cancer cell lines.

The mechanisms by which quinoline derivatives induce apoptosis are multifaceted. For example, some quinoline-chalcone hybrids trigger apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to the activation of caspases 3 and 9. jst.go.jpresearchgate.net Another novel quinoline derivative, DFIQ, induces apoptosis in non-small cell lung cancer cells, an effect associated with lysosome accumulation and the production of reactive oxygen species (ROS). nih.gov

Similarly, derivatives of 6-cinnamamido-quinoline-4-carboxamide have been found to induce apoptosis by disrupting lysosome function and activating caspase-9. nih.gov Furthermore, 7-chloroquinoline derivatives have been shown to induce apoptosis in breast cancer cells, with a higher efficacy observed in triple-negative breast cancer cells. nih.gov The induction of apoptosis by these compounds is often accompanied by the cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of caspases. nih.govacs.org

| Compound Type | Cancer Cell Line(s) | Key Apoptotic Events | Reference |

|---|---|---|---|

| Quinoline-chalcone hybrids | A549 (lung), K-562 (leukemia) | Bcl-2 downregulation, Bax upregulation, caspase 3 and 9 activation. | jst.go.jpresearchgate.net |

| DFIQ (a novel quinoline derivative) | Non-small cell lung cancer (NSCLC) | Lysosome accumulation, ROS production, upregulation of Bax, Bad, and tBid. | nih.gov |

| 6-cinnamamido-quinoline-4-carboxamide derivatives | Various cancer cell lines | Caspase-9 activation, PARP cleavage. | nih.gov |

| 7-chloroquinoline-1,2,3-triazoyl carboxamides | MDA-MB-231 (triple-negative breast cancer) | High percentage of apoptotic cells. | nih.gov |

| Quinolin-2-amine derivative (59) | MDA-MB-231 (triple-negative breast cancer) | Decreased Bcl-2, increased Bax, PARP cleavage. | acs.org |

Exploration of Antimalarial and Antiparasitic Action Modes

The precise antimalarial and antiparasitic mechanisms of 4-Chloro-2,6,7-trimethylquinoline are not extensively detailed in the available research. However, insights can be drawn from the well-established action of related 4-aminoquinoline (B48711) compounds, such as chloroquine (B1663885). The primary antimalarial activity of the 4-aminoquinoline core is widely attributed to its interference with the parasite's detoxification process within its food vacuole. sapub.org The parasite digests hemoglobin from the host's red blood cells, releasing toxic heme. To protect itself, the parasite polymerizes heme into a non-toxic crystalline substance called hemozoin. 4-aminoquinolines are thought to accumulate in the acidic food vacuole of the parasite and inhibit this polymerization process, leading to a build-up of toxic heme and subsequent parasite death. sapub.orgnih.gov

Modifications to the quinoline scaffold are a key strategy in overcoming drug resistance. For instance, resistance to chloroquine in Plasmodium falciparum is linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which expels the drug from the parasite's vacuole. sapub.org The design of new quinoline analogues often aims to circumvent this resistance mechanism. sapub.org Some research has explored hybrid molecules that combine the 4-aminoquinoline scaffold with other pharmacophores, such as triazolopyrimidines, to create multi-targeted agents that may inhibit other parasitic enzymes like P. falciparum dihydroorotate dehydrogenase (PfDHODH) in addition to hemozoin formation. sapub.org

While the 7-chloro substituent is a common feature in many active antimalarial quinolines, the specific impact of the trimethyl substitution pattern in this compound on its antimalarial or antiparasitic activity is not specifically elucidated in the provided literature. Studies on other substituted quinolines, such as 8-quinolinamines with 2-tert-butyl and 4-methyl groups, have shown potent antimalarial activity, suggesting that substitution at various positions on the quinoline ring can significantly influence efficacy. nih.gov

Research into Anti-inflammatory Mechanisms

The specific anti-inflammatory mechanisms of this compound have not been a direct focus of the available studies. However, the broader class of quinoline derivatives has been investigated for anti-inflammatory properties, with several potential mechanisms of action identified. nih.govnih.govresearchgate.net

One of the primary mechanisms through which some quinoline derivatives exert their anti-inflammatory effects is by inhibiting the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov These enzymes are crucial in the biosynthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes from arachidonic acid. sigmaaldrich.com Certain novel quinoline-pyrazole hybrids have demonstrated selective inhibition of COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory agents as it may reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The development of dual inhibitors of both COX and LOX pathways is also an area of active research to achieve a broader anti-inflammatory effect. sigmaaldrich.com

Furthermore, some quinoline derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines stimulated by lipopolysaccharide (LPS). researchgate.net The inhibition of these key signaling molecules can significantly dampen the inflammatory response. Other related mechanisms include the reduction of oxidative stress markers like malondialdehyde (MDA) and nitric oxide (NO), and the modulation of inflammatory transcription factors such as nuclear factor kappa-B (NF-κB). nih.gov

While these findings for various quinoline derivatives are promising, it is important to note that direct experimental evidence detailing the specific anti-inflammatory pathways modulated by this compound is not available in the current body of research.

Interactions with Biological Macromolecules

Specific protein binding studies for this compound, particularly concerning its affinity for Human Serum Albumin (HSA), are not described in the available literature. However, research on other quinoline-based compounds provides a general understanding of how this class of molecules may interact with HSA.

HSA is the most abundant protein in human blood plasma and plays a crucial role in the transport and disposition of many drugs. mdpi.com The binding of a drug to HSA can significantly influence its pharmacokinetic and pharmacodynamic properties. mdpi.com Studies on various quinoline derivatives have shown that they can bind to HSA, often through a combination of hydrophobic forces and hydrogen bonding. nih.govmdpi.com The quenching of tryptophan fluorescence in HSA is a common spectroscopic method used to confirm and quantify this binding. nih.govmdpi.com

Molecular docking studies with some quinoline compounds have suggested that they may bind to specific sites on HSA, such as subdomain IIA. mdpi.com The nature and position of substituents on the quinoline ring can influence the binding affinity and the specific interactions with the amino acid residues of the protein. For instance, the hydrophobicity of the compound often plays a significant role in its binding to HSA. mdpi.com While these general principles apply to quinoline derivatives, the precise binding characteristics of this compound with HSA remain to be experimentally determined.

There is no specific information available in the search results regarding the DNA intercalation and binding capabilities of this compound. However, the quinoline scaffold is a known DNA intercalator, a property that contributes to the biological activity of many quinoline-containing compounds. DNA intercalators are typically polyaromatic compounds that can insert themselves between the base pairs of the DNA double helix. This interaction can inhibit DNA replication and transcription, leading to cytotoxic effects, which is a mechanism exploited in some anticancer drugs.

Studies on other quinoline derivatives have explored their DNA binding properties. For example, some N-alkylanilinoquinazoline derivatives have been shown to interact with DNA, and these interactions are influenced by the substituents on the molecule. The results of various spectral and electrophoretic techniques have confirmed that certain N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline nuclei can act as efficient pharmacophores for DNA binding through an intercalative process.

It is important to emphasize that while the general class of quinolines has demonstrated DNA binding capabilities, the specific ability of this compound to intercalate or bind to DNA has not been experimentally verified in the provided research.

Structure-Activity Relationship (SAR) Development for Biological Properties

A specific structure-activity relationship (SAR) for this compound is not detailed in the available literature. However, extensive SAR studies on the broader class of 4-aminoquinolines provide valuable insights into how structural modifications can influence their biological activities, particularly their antimalarial effects. orientjchem.orgyoutube.com

For antimalarial 4-aminoquinolines, several structural features are considered crucial for activity:

The 7-Chloro Group: The presence of an electron-withdrawing group, most commonly a chlorine atom, at the 7-position of the quinoline ring is generally considered optimal for antimalarial activity. orientjchem.orgyoutube.com Replacing it with an electron-donating group like a methyl group has been shown to result in a complete loss of activity. youtube.com

The 4-Amino Side Chain: The nature of the alkylamino side chain at the 4-position is critical. The length of the carbon chain between the two nitrogen atoms influences efficacy, with a two to five-carbon atom linker often being optimal. orientjchem.org The tertiary amine at the end of the side chain is also important for activity.

Substitution on the Quinoline Ring: Substitution at other positions on the quinoline ring can modulate activity. For instance, a methyl group at the 3-position has been found to reduce activity, while an additional methyl group at the 8-position can abolish it entirely. youtube.com

In the context of anti-inflammatory activity, SAR studies on some quinoline derivatives have shown that the nature and position of substituents can influence their selectivity for COX-2 over COX-1. nih.gov

These general SAR principles for quinoline derivatives provide a framework for understanding the potential biological properties of this compound. However, a dedicated study would be required to elucidate the specific contributions of the 2,6,7-trimethyl substitution pattern to its antimalarial, anti-inflammatory, and other biological activities.

Data Tables

Table 1: In Vitro Antimalarial Activity of Selected 7-Substituted 4-Aminoquinoline Analogues

| Compound Type | Substituent at C7 | Side Chain | P. falciparum Strain | IC50 (nM) | Citation |

| 7-Iodo-AQ | Iodo | -HN(CH2)2NEt2 | Chloroquine-susceptible | 3-12 | nih.gov |

| 7-Iodo-AQ | Iodo | -HN(CH2)2NEt2 | Chloroquine-resistant | 3-12 | nih.gov |

| 7-Bromo-AQ | Bromo | -HN(CH2)3NEt2 | Chloroquine-susceptible | 3-12 | nih.gov |

| 7-Bromo-AQ | Bromo | -HN(CH2)3NEt2 | Chloroquine-resistant | 3-12 | nih.gov |

| 7-Fluoro-AQ | Fluoro | -HN(CH2)2NEt2 | Chloroquine-susceptible | 15-50 | nih.gov |

| 7-Fluoro-AQ | Fluoro | -HN(CH2)2NEt2 | Chloroquine-resistant | 18-500 | nih.gov |

| 7-Trifluoromethyl-AQ | Trifluoromethyl | -HN(CH2)3NEt2 | Chloroquine-susceptible | 15-50 | nih.gov |

| 7-Trifluoromethyl-AQ | Trifluoromethyl | -HN(CH2)3NEt2 | Chloroquine-resistant | 18-500 | nih.gov |

| 7-Methoxy-AQ | Methoxy (B1213986) | -HNCHMeCH2NEt2 | Chloroquine-susceptible | 17-150 | nih.gov |

| 7-Methoxy-AQ | Methoxy | -HNCHMeCH2NEt2 | Chloroquine-resistant | 90-3000 | nih.gov |

Note: This table presents data for analogues of 4-aminoquinoline to illustrate structure-activity relationships and does not include data for this compound.

Table 2: In Vitro COX-2 Inhibitory Activity of Selected Quinoline-Pyrazole Hybrids

| Compound | COX-2 IC50 (µM) | Citation |

| 12c | 0.1 | nih.gov |

| 14a | 0.11 | nih.gov |

| 14b | 0.11 | nih.gov |

Note: This table presents data for quinoline-pyrazole hybrids to illustrate potential anti-inflammatory mechanisms and does not include data for this compound.

Future Research Directions and Emerging Paradigms

Design and Synthesis of Novel Derivatives with Tunable Properties

The synthesis of new derivatives from 4-Chloro-2,6,7-trimethylquinoline is a primary area of future research. The goal is to create a library of related compounds with finely tuned electronic, steric, and physicochemical properties. This can be achieved through various synthetic strategies, including:

Cross-coupling reactions: The chlorine atom at the 4-position is a versatile handle for introducing a wide array of functional groups via established methods like Suzuki, Stille, and Buchwald-Hartwig couplings.

Nucleophilic aromatic substitution (SNAr): The electron-withdrawing nature of the quinoline (B57606) nitrogen facilitates the displacement of the 4-chloro substituent by various nucleophiles, such as amines, alcohols, and thiols, to generate a diverse set of derivatives. researchgate.netmdpi.com

Modifications of the methyl groups: The methyl groups on the benzene (B151609) ring can be functionalized through oxidation or halogenation, providing additional sites for structural diversification.

The design of these new derivatives is often guided by the principle of structure-activity relationships (SAR), where systematic changes in the molecular structure are correlated with changes in biological activity or material properties. For instance, in the context of drug discovery, modifying the substituents on the quinoline core can influence the compound's binding affinity to a specific biological target.

A recent study demonstrated the synthesis of a library of functionalized quinolines through magnesiation of 7-chloroquinolines, showcasing the potential for creating diverse derivatives under mild conditions. durham.ac.uk This approach, applicable to this compound, allows for the introduction of various electrophiles to generate novel compounds. durham.ac.uk

Advanced Spectroscopic Characterization Techniques for Complex Systems

As more complex derivatives of this compound are synthesized, advanced spectroscopic techniques become crucial for their unambiguous characterization. While standard techniques like NMR and mass spectrometry are fundamental, more sophisticated methods are needed to probe the subtle structural and dynamic features of these molecules, especially in complex environments.

Future research will likely involve the increased use of:

Two-dimensional NMR techniques: Methods like COSY, HSQC, and HMBC are essential for confirming the connectivity and stereochemistry of new, intricate derivatives.

Solid-state NMR: This technique can provide valuable information about the structure and dynamics of these compounds in the solid state, which is particularly relevant for materials science applications.

Advanced mass spectrometry: Techniques such as tandem mass spectrometry (MS/MS) can be used to elucidate fragmentation pathways, aiding in the structural confirmation of novel compounds. mdpi.com

X-ray crystallography: This remains the gold standard for determining the three-dimensional structure of crystalline derivatives, providing precise information about bond lengths, bond angles, and intermolecular interactions. nih.gov

A study on a trisubstituted quinoline analog highlighted the importance of X-ray crystallography in determining the dihedral angle between the quinoline ring system and a phenyl ring, which is crucial for understanding its biological activity. nih.gov

Refined Computational Models for Predicting Reactivity and Bioactivity

Computational chemistry is an increasingly powerful tool for accelerating the discovery and development of new quinoline-based compounds. By creating refined computational models, researchers can predict the reactivity, bioactivity, and other properties of virtual derivatives of this compound before they are synthesized in the lab. This in silico approach saves time, resources, and can guide the design of more effective experiments.

Key areas of focus in computational modeling include:

Density Functional Theory (DFT) calculations: DFT can be used to predict molecular geometries, electronic properties, and reaction mechanisms with a high degree of accuracy.

Molecular docking: This technique is widely used in drug discovery to predict the binding mode and affinity of a ligand (in this case, a quinoline derivative) to a biological target, such as an enzyme or receptor. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling: QSAR models use statistical methods to correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized derivatives.

Molecular Dynamics (MD) simulations: MD simulations can provide insights into the dynamic behavior of quinoline derivatives and their interactions with their environment over time.

For example, in silico analysis of 2-chloroquinoline-based compounds against P. falciparum lactate (B86563) dehydrogenase has been used to guide the synthesis of potential antimalarial agents. nih.gov Similarly, molecular docking studies have been employed to evaluate quinoline derivatives as potential HIV non-nucleoside reverse transcriptase inhibitors. nih.gov

Exploration of Self-Assembly and Nanomaterial Applications

The planar, aromatic structure of the quinoline ring makes it an excellent candidate for participating in π-π stacking and other non-covalent interactions that drive self-assembly processes. This opens up exciting possibilities for the use of this compound and its derivatives in the construction of novel nanomaterials.

Future research in this area may focus on:

Design of quinoline-based gelators: By attaching appropriate functional groups, it may be possible to design derivatives of this compound that can self-assemble into gels in specific solvents. rsc.org

Formation of liquid crystals: The rigid, rod-like shape of some quinoline derivatives could allow them to form liquid crystalline phases with interesting optical and electronic properties.

Development of quinoline-based sensors: The fluorescence of the quinoline ring is sensitive to its local environment. This property can be exploited to develop sensors that detect the presence of specific ions or molecules.

Incorporation into metal-organic frameworks (MOFs) and coordination polymers: The nitrogen atom in the quinoline ring can coordinate to metal ions, making quinoline derivatives suitable as ligands for the construction of MOFs and coordination polymers with potential applications in gas storage, catalysis, and sensing. mdpi.com Nanocatalysts, including those based on magnetic nanoparticles, have been shown to be effective in the synthesis of quinoline derivatives. nih.govresearchgate.netnih.govresearchgate.net

A study on a quinoline-containing gelator demonstrated its ability to form stable organogels and respond to external stimuli, highlighting the potential of quinoline derivatives in supramolecular chemistry. rsc.org

Integration with Chemoinformatic and Data Science Approaches for Discovery

The fields of chemoinformatics and data science are revolutionizing chemical research by providing powerful tools for analyzing large datasets and identifying promising new compounds. ejbi.orgnih.govdigitellinc.com Integrating these approaches with the study of this compound can significantly accelerate the discovery of new derivatives with desired properties.

Key applications of chemoinformatics and data science in this context include:

Virtual screening: Large virtual libraries of this compound derivatives can be computationally screened against biological targets to identify potential hits for further investigation. ejbi.org

Machine learning for property prediction: Machine learning algorithms can be trained on existing data to predict the properties of new quinoline derivatives, such as their solubility, toxicity, and biological activity.

Analysis of high-throughput screening (HTS) data: If a library of quinoline derivatives is screened against a biological target, data science techniques can be used to analyze the results and identify structure-activity relationships. nih.gov

De novo drug design: Generative models can be used to design entirely new quinoline-based molecules with optimized properties.

The use of online databases and tools, such as the SwissADME database, is already becoming common for calculating the physicochemical parameters of newly synthesized quinoline derivatives. mdpi.com

Expanding Mechanistic Studies to Novel Biological Targets and Pathways

While quinoline derivatives are known to interact with a variety of biological targets, there is still much to be learned about the specific mechanisms of action of compounds like this compound and its derivatives. Future research will focus on expanding mechanistic studies to identify novel biological targets and pathways.

This will involve:

Target identification studies: Techniques such as affinity chromatography and proteomics can be used to identify the specific proteins that a quinoline derivative binds to in a cell.

Cell-based assays: A wide range of cell-based assays can be used to probe the effects of a compound on various cellular processes, such as cell proliferation, apoptosis, and signal transduction. mdpi.comnih.gov

In vivo studies: Once a compound has shown promise in vitro, its efficacy and mechanism of action can be further investigated in animal models of disease.

Exploration of new therapeutic areas: While quinolines have been extensively studied for their anticancer and antimalarial properties, there is potential for them to be active against other diseases, such as viral infections, neurodegenerative disorders, and inflammatory conditions. mdpi.comnih.gov

For example, some quinoline derivatives have been shown to exhibit potent anticancer activity by targeting various sites, including topoisomerase I and protein kinases. nih.gov Further research could uncover new and unexpected biological activities for derivatives of this compound.

Q & A

Q. What are the most reliable synthetic routes for preparing 4-Chloro-2,6,7-trimethylquinoline?

The synthesis typically involves:

- Conrad-Limpach protocol : Starting from substituted aniline derivatives and ethyl ethoxymethylenemalonate to form the quinoline core, followed by chlorination using POCl₃ under reflux conditions .